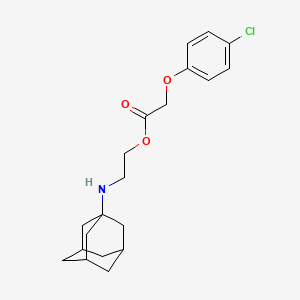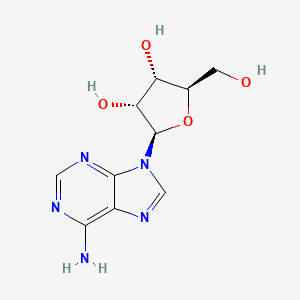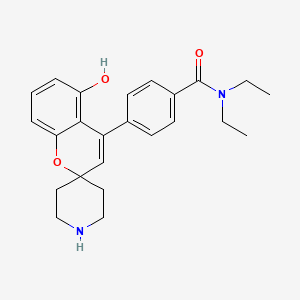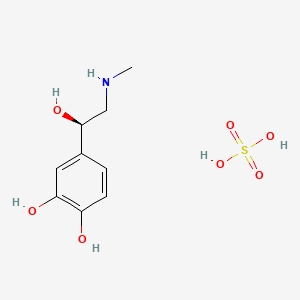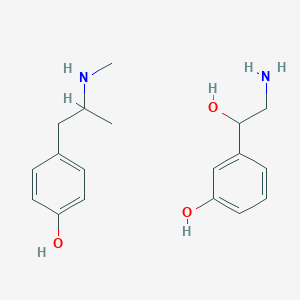
Piperina
Descripción general
Descripción
Piperine is the main compound present in black pepper and is responsible for its specific pungent taste . It is a pungent constituent with remarkable pharmacological properties . Piperine is a nitrogen-containing alkaloid molecule, first isolated in the form of yellow crystalline solid .
Synthesis Analysis
Piperine is typically extracted from black pepper using organic solvents like dichloromethane due to its poor solubility in water . It can also be prepared by treating the solvent-free residue from a concentrated alcoholic extract of black pepper with a solution of potassium hydroxide .
Molecular Structure Analysis
The molecular structure of piperine includes a piperidine ring, which is linked to an aromatic phenyl ring through a carbon-carbon double bond . The molecular formula of piperine is C17H19NO3 .
Chemical Reactions Analysis
Piperine forms salts only with strong acids . It can be hydrolyzed by an alkali into piperidine and piperic acid .
Physical And Chemical Properties Analysis
Piperine is a yellow crystalline solid with a molecular weight of 285.33 g/mol . It has a melting point of 130°C and is slightly soluble in water .
Aplicaciones Científicas De Investigación
Farmacología
Mejora de la biodisponibilidad: La piperina es conocida por su capacidad de mejorar la biodisponibilidad de varios fármacos . Inhibe las enzimas metabolizadoras, aumentando la eficacia de medicamentos como la carbamazepina y la curcumina al mejorar su absorción y presencia en el torrente sanguíneo .
Industria alimentaria
Aromatizante y conservante: En la industria alimentaria, la this compound es valorada por su sabor picante y se utiliza como agente aromatizante. También exhibe propiedades conservantes debido a su acción antimicrobiana, que puede extender la vida útil de los productos alimenticios .
Medicina tradicional
Aplicaciones terapéuticas: La this compound se ha utilizado en sistemas de medicina tradicional como la Ayurveda por sus efectos terapéuticos. Ayuda a la digestión, mejora la funcionalidad gastrointestinal y se utiliza para tratar varios dolores e infecciones .
Biotecnología
Producción biotecnológica: El papel de la this compound en la biotecnología incluye la producción de metabolitos secundarios y bio-potenciadores. Se utiliza junto con medicamentos para estimular la actividad a través de diferentes vías, mejorando la eficacia de los medicamentos .
Agricultura
Control de plagas y enfermedades: En agricultura, la this compound muestra potencial como pesticida natural. Se ha utilizado para controlar cepas de mosquitos resistentes a los insecticidas y exhibe actividades fungicidas contra patógenos vegetales .
Cosméticos
Cuidado de la piel: La this compound encuentra aplicaciones en la industria cosmética debido a sus propiedades antiinflamatorias y antioxidantes. Se utiliza en productos para el cuidado de la piel para mejorar la circulación sanguínea y calmar los nervios .
Impacto ambiental
Protección contra la contaminación: Las investigaciones sugieren que las formulaciones que contienen this compound pueden ayudar a proteger la piel de los factores estresantes ambientales como la contaminación. Sus propiedades antioxidantes se aprovechan en sistemas de administración cutánea para prevenir el daño de la piel .
Nanotecnología
Sistemas de administración de fármacos: Se está explorando la encapsulación de this compound en nanoportadores como nanopartículas de policaprolactona para mejorar su administración y eficacia en aplicaciones farmacéuticas y cosméticas .
Mecanismo De Acción
Target of Action
Piperine, a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum), has been found to interact with multiple targets. It regulates signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . It also targets signaling pathways involving tyrosine phosphorylation .
Mode of Action
Piperine interacts with its targets and modulates their activity. For instance, it has been found to suppress tumor cell metastasis in gastric cancer, repress cell proliferation and migration, and promote apoptosis in prostate cancer cells . It also inhibits the release of cytochrome-c, caspase-3, and caspase-9, thereby protecting against apoptosis . Furthermore, it modifies the rate of glucuronidation by lowering the endogenous UDP-glucuronic acid content and inhibiting the transferase activity .
Biochemical Pathways
Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . It also down-regulates pathways associated with IL-1 and nuclear factor- B (NF- B), activates the Nrf2/keap1 pathway, and inhibits TNF- -induced expressions of cell adhesion molecules such as ICAM-1, VCAM1, and E-selectin .
Pharmacokinetics
Piperine exhibits remarkable pharmacokinetic properties. It has been found to enhance the bioavailability of several drugs . This is achieved by altering gastrointestinal disorders and drug-metabolizing enzymes . The ADMET properties of piperine have been studied and found to have a positive impact on its suitability as a candidate for further development .
Result of Action
The molecular and cellular effects of piperine’s action are diverse. It has been found to increase cell membrane permeability and disrupt mitochondrial membrane potential . It also induces the accumulation of intracellular reactive oxygen species in C. albicans . Furthermore, it has been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
The action of piperine can be influenced by environmental factors. For instance, it has been found that the activity of piperine increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues . Furthermore, it has been found to reduce SOD, CAT, GPx, and GR, and increase hydrogen peroxide generation and lipid peroxidation in the epididymis, thus having a negative effect on the redox state and affecting fertility .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Piperine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits numerous established health effects and beneficial therapeutic properties . Piperine is known to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .
Cellular Effects
Piperine has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make it suitable for use in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .
Molecular Mechanism
Piperine exerts its effects at the molecular level through various mechanisms. It has been found to protect against apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 . It also reduces lipid peroxidation and stimulates glutathione levels, indicating its antioxidant effect .
Temporal Effects in Laboratory Settings
The effects of piperine have been observed over time in laboratory settings. It has been found that piperine can inhibit the growth of multidrug-resistant strains of P. aeruginosa and E. coli isolated from poultry, and enterohemorrhagic .
Dosage Effects in Animal Models
In animal models, the effects of piperine vary with different dosages. For instance, piperine (10 mg/kg B.W.) reduced hydroxydopamine-induced lipid peroxidation and stimulated glutathione levels in the striatum of rats .
Metabolic Pathways
Piperine is involved in various metabolic pathways. It is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . It interacts with enzymes such as lysine decarboxylase and copper amine oxidase during its biosynthesis .
Transport and Distribution
Piperine is transported and distributed within cells and tissues. It has been found to interact with membranes, influencing lipid peroxidation and glutathione transport .
Subcellular Localization
Current research is ongoing to elucidate this aspect of piperine’s biochemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for piperine involves the condensation of piperonal and piperidine followed by oxidation and decarboxylation.", "Starting Materials": [ "Piperonal", "Piperidine", "Potassium dichromate", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Condensation of piperonal and piperidine in the presence of sodium hydroxide to form piperonyl-piperidine", "Oxidation of piperonyl-piperidine using potassium dichromate and sulfuric acid to form piperonylic acid", "Decarboxylation of piperonylic acid using heat to form piperine", "Extraction of piperine using chloroform" ] } | |
| 7780-20-3 | |
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |
Clave InChI |
MXXWOMGUGJBKIW-BPMFVRGZSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |
SMILES |
O=C(N1CCCCC1)/C=C/C=C/C2=CC(OCO3)=C3C=C2 |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |
Apariencia |
Solid powder |
Punto de ebullición |
498.00 to 499.00 °C. @ 760.00 mm Hg |
melting_point |
129 °C |
| 7780-20-3 94-62-2 |
|
Descripción física |
Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS] Solid Virtually colourless white crystals; Aroma reminiscent of peppe |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
0.04 mg/mL at 18 °C Very slightly soluble in water; Soluble in ether, oils Soluble (in ethanol) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine 1-piperoylpiperidine piperine piperine, (E,E)-isomer piperine, (E,Z)-isomer piperine, (Z,E)-isomer piperine, (Z,Z)-isome |
Presión de vapor |
0.00000013 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


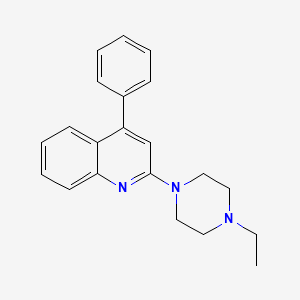
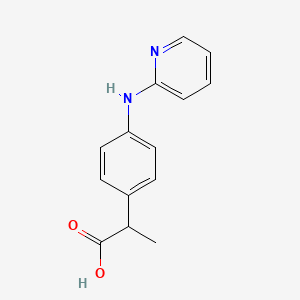

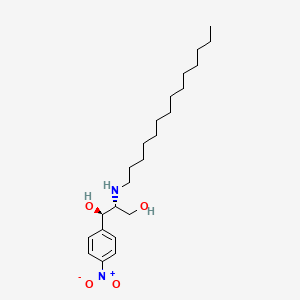
![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
